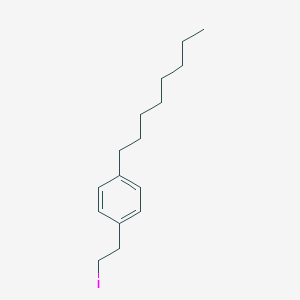

1-(2-Iodoethyl)-4-octylbenzene

概要

説明

Synthesis Analysis

The synthesis of compounds structurally similar to 1-(2-Iodoethyl)-4-octylbenzene often involves catalytic processes and the formation of C-C and C-O bonds. For example, iodobenzene-catalyzed 1,2-olefin functionalization has been demonstrated to achieve complex bicyclic structures through C-C and C-O bond formation, utilizing electron-rich aromatic groups and vinylogous esters (Ngatimin et al., 2013). Additionally, the reaction of 1,3,5-tri-tert-butylbenzene with specific reagents in various solvents leads to the substitution of alkyl groups on the aromatic ring, forming iodo derivatives (Nguen et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds reveals insights into the steric and electronic effects influencing their properties. For instance, the synthesis and structural analysis of bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes have shown interesting distortions due to steric pressures, which could influence the reactivity and physical properties of 1-(2-Iodoethyl)-4-octylbenzene (Shah et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving iodobenzenes, such as the iodobenzene-catalyzed preparation of specific structures, highlight the reactivity of iodine-containing compounds. These reactions often result in the formation of complex structures with significant yields, showcasing the potential chemical versatility of 1-(2-Iodoethyl)-4-octylbenzene (Moroda & Togo, 2008).

Physical Properties Analysis

The physical properties of a compound are crucial for its application in material science and synthesis. For 1-(2-Iodoethyl)-4-octylbenzene, understanding its melting point, solubility, and crystalline structure would be essential for its practical use. Although specific data on 1-(2-Iodoethyl)-4-octylbenzene was not found, analogous compounds provide a basis for understanding potential physical characteristics.

Chemical Properties Analysis

The chemical properties of 1-(2-Iodoethyl)-4-octylbenzene, such as its reactivity towards nucleophilic substitution, oxidation, and its potential to participate in catalytic cycles, are influenced by its iodine and alkyl functional groups. Studies on similar iodine-containing aromatic compounds offer insights into reaction mechanisms and the influence of substitution patterns on reactivity (Yamamoto et al., 2006).

科学的研究の応用

Catalysis in Halogenation : 2-(2-Iodoethyl)-4-octylbenzene is used as a catalyst in ring halogenations of polyalkylbenzenes, aiding in the preparation of mixed halogenated compounds with high yield (Bovonsombat & Mcnelis, 1993).

Synthesis of Immunomodulatory Agents : The octylbenzene derivative 6, a related compound, is a key building block for the preparation of the immunosuppressive agent FTY720, which is in human clinical phase III trials (Seidel, Laurich, & Fürstner, 2004).

Synthesis of Bulky Benzenes and Aryls : Compounds like 1,4-diiodo-2,3,5,6-tetraarylbenzenes, which may be structurally similar, have been synthesized as a new series of bulky benzenes and aryls with interesting structures (Shah et al., 2003).

Oxabicyclo[3.2.1]octane and [4.2.1]nonane Synthesis : Iodobenzene-catalyzed 1,2-olefin functionalization provides a route for synthesizing these compounds from commercially available 3-alkoxy cyclohexen-2-ones (Ngatimin et al., 2013).

Organocatalytic Syntheses : The organocatalytic synthesis of 2-substituted benzoxazoles and benzothiazoles using 1-iodo-4-nitrobenzene and oxone demonstrates the functionalization potential of similar compounds (Alla, Sadhu, & Punniyamurthy, 2014).

Halogen Bonding in Polymorphism : Hierarchical halogen bonding in co-crystals of 1-iodo-3,5-dinitrobenzene and 1,4-diazabicyclo[2.2.2]octane highlights the role of similar compounds in polymorphism studies (Raatikainen & Rissanen, 2009).

特性

IUPAC Name |

1-(2-iodoethyl)-4-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25I/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12H,2-8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURZVKRFVMTWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441591 | |

| Record name | 1-(2-Iodoethyl)-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Iodoethyl)-4-octylbenzene | |

CAS RN |

162358-07-8 | |

| Record name | 1-(2-Iodoethyl)-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

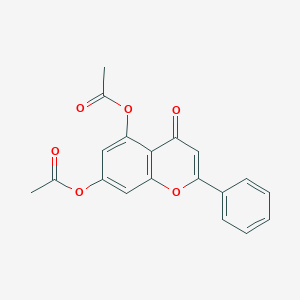

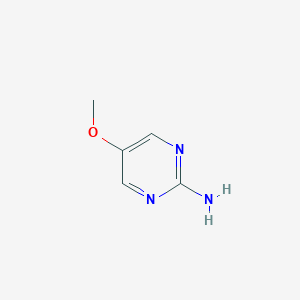

![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)